molecular formula C21H20N6O4 B1665784 AS-35 CAS No. 108427-72-1

AS-35

Cat. No.: B1665784
CAS No.: 108427-72-1
M. Wt: 420.4 g/mol
InChI Key: RVRGDCZGEKSIRW-UHFFFAOYSA-N
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Description

AS-35 is an orally available, selective, and potent leukotriene antagonist. Leukotrienes are lipid mediators involved in inflammation, allergic responses, and smooth muscle contraction. This compound specifically inhibits LTC4, LTD4, and LTE4-induced ileus contractions . Its antiallergic properties make it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes:

The synthetic routes for AS-35 are not widely documented in the literature. research suggests that it can be synthesized through specific chemical reactions. Unfortunately, detailed procedures remain proprietary or unpublished.

Industrial Production:

This compound’s industrial production methods are also closely guarded. Pharmaceutical companies typically optimize these processes for efficiency, scalability, and cost-effectiveness. For specific industrial-scale synthesis, consult relevant patents or proprietary information.

Chemical Reactions Analysis

AS-35 undergoes several reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation: this compound may be oxidized under certain conditions, leading to the formation of metabolites.

    Reduction: Reduction reactions can modify this compound’s structure, affecting its pharmacological properties.

    Substitution: this compound contains functional groups (e.g., amine, carbonyl), making it amenable to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:

The major products formed during this compound reactions depend on the specific reaction conditions. Metabolites, structural isomers, and derivatives may arise.

Scientific Research Applications

AS-35’s versatility extends across scientific disciplines:

    Chemistry: Researchers study its reactivity, stability, and interactions with other molecules.

    Biology: this compound’s impact on leukotriene pathways informs immunology and inflammation research.

    Medicine: Investigate its potential as an antiallergic drug or explore novel therapeutic applications.

    Industry: this compound’s industrial applications may include pharmaceuticals, cosmetics, or agrochemicals.

Mechanism of Action

AS-35’s mechanism involves antagonizing leukotriene receptors, particularly LTD4 and LTE4 receptors. By blocking their activation, this compound mitigates allergic responses, inflammation, and smooth muscle contraction. Further studies are needed to elucidate its precise molecular targets and downstream pathways.

Comparison with Similar Compounds

AS-35’s uniqueness lies in its selectivity for leukotriene receptors. While similar compounds exist (e.g., montelukast, zafirlukast), this compound’s distinct pharmacological profile sets it apart.

Properties

IUPAC Name

9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-3-5-15-17(8-7-14(12(2)28)18(15)29)31-11-13-6-4-9-27-20(13)22-10-16(21(27)30)19-23-25-26-24-19/h4,6-10,29H,3,5,11H2,1-2H3,(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRGDCZGEKSIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148546
Record name AS 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108427-72-1
Record name AS 35
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108427721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AS 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW517JK7UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Furthermore, [9-(4-acetyl-3-hydroxy-2-n-propylphenoxymethyl)-4-oxo-pyrido[1,2-a]pyrimidin-3-yl]acetic acid (to be referred to as AS-148) and 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one (to be referred to as AS-163) could not be formed into an aqueous solution as AS-35 could not. The present inventors confirmed the above finding by their own experiments.
Name
9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-[2-(1H-tetrazol-5-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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